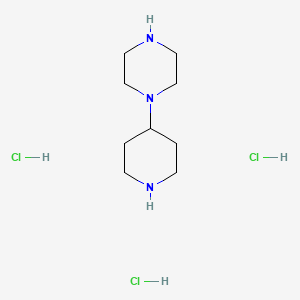

1-(Piperidin-4-YL)piperazine trihydrochloride

Description

Properties

IUPAC Name |

1-piperidin-4-ylpiperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMYQEJJJPWPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNCC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693442 | |

| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217074-64-0 | |

| Record name | 1-(Piperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Piperidin-4-YL)piperazine trihydrochloride CAS number

An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine trihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-YL)piperazine trihydrochloride (CAS No. 1217074-64-0), a pivotal heterocyclic building block in modern medicinal chemistry. Featuring interconnected piperidine and piperazine rings, this compound serves as a crucial and versatile scaffold, particularly in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[1][2] This document delves into its physicochemical properties, provides detailed, field-proven protocols for its synthesis and analytical characterization, discusses its significant applications in drug discovery, and outlines essential safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

1-(Piperidin-4-YL)piperazine trihydrochloride is the hydrochloride salt form of the parent compound, 1-(Piperidin-4-yl)piperazine. The formation of the trihydrochloride salt is a deliberate chemical modification designed to significantly enhance the aqueous solubility of the otherwise basic and less soluble free base, a critical attribute for its utility in biological assays and for bioavailability in physiological systems.[2]

Core Compound Attributes

The fundamental properties of the compound are summarized below, providing a clear reference for experimental design.

| Property | Value | Source |

| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [3] |

| CAS Number | 1217074-64-0 | [3] |

| Molecular Formula | C₉H₂₂Cl₃N₃ | [3] |

| Molecular Weight | 278.65 g/mol | [3] |

| Canonical SMILES | C1CNCCC1N2CCNCC2.Cl.Cl.Cl | [3] |

| InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N | [3] |

| Parent Compound CID | 15386099 | [4] |

Solubility and Stability

The trihydrochloride salt form confers excellent solubility in aqueous media, a stark contrast to the limited solubility of the free base (1-(Piperidin-4-yl)piperazine, CAS: 142013-66-9).[1][4] This high water solubility is advantageous for preparing stock solutions for in vitro screening and for formulation development in preclinical studies. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from incompatible materials like strong oxidizing agents to prevent degradation.[5][6]

Synthesis and Purification

The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride is most efficiently achieved through a two-step process involving reductive amination followed by acidic deprotection. This methodology is widely adopted due to its high yield, operational simplicity, and the commercial availability of the starting materials.

Synthetic Workflow Overview

The overall synthetic strategy relies on forming the crucial C-N bond between the piperidine and piperazine rings and subsequently removing the protecting group to yield the final salt.

Caption: Synthetic pathway for 1-(Piperidin-4-YL)piperazine trihydrochloride.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for laboratory-scale synthesis.

Step 1: Reductive Amination of N-Boc-4-piperidinone with Piperazine

-

Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add an excess of piperazine (approx. 1.5-2.0 eq.) to the solution.

-

Reductant Addition: Cool the mixture to 0 °C using an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.2 eq.), portion-wise to control the reaction exotherm.

-

Causality Insight: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is less reactive towards the carbonyl group in the absence of an iminium ion intermediate, minimizing side reactions.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

Step 2: Boc Deprotection and Trihydrochloride Salt Formation

-

Acidification: Dissolve the crude intermediate from Step 1 in methanol.[7]

-

Salt Formation: Add an excess of concentrated hydrochloric acid (e.g., 5.0 mL for a 7-8 mmol scale reaction) dropwise to the solution.[1][7]

-

Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) for 12 hours to ensure complete removal of the Boc protecting group.[1][7]

-

Causality Insight: The acidic conditions cleave the tert-butoxycarbonyl (Boc) group, and the presence of excess HCl ensures the protonation of all three basic nitrogen atoms (two on the piperazine ring, one on the piperidine ring) to form the stable trihydrochloride salt.

-

-

Isolation and Purification: Concentrate the reaction solution under reduced pressure. The resulting solid residue can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or acetone) to yield pure 1-(Piperidin-4-YL)piperazine trihydrochloride as a white solid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Protons of the piperidine and piperazine rings are expected in the δ 3.0–3.4 ppm region as multiplets. The specific shifts will depend on the deuterated solvent used (e.g., D₂O or DMSO-d₆). |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the spectrum should show a molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₉N₃) at m/z 170.16.[1] |

| HPLC | Purity analysis using a C18 reverse-phase column with a gradient elution of acetonitrile and water (containing an ion-pairing agent like 0.1% TFA) should yield a single major peak, indicating high purity (>95%).[2] |

Applications in Research and Drug Development

The 1-(Piperidin-4-YL)piperazine scaffold is considered a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and the presence of multiple points for chemical modification allow it to bind to a wide range of biological targets, making it a valuable starting point for drug discovery campaigns.

-

Central Nervous System (CNS) Disorders: This scaffold is frequently incorporated into molecules targeting CNS receptors. Its structure is found in compounds developed as antagonists for chemokine receptors (like CXCR3 and CCR5) and as agonists or antagonists for serotonin receptors (e.g., 5-HT1A), which are implicated in conditions like anxiety, depression, and other neurological disorders.[8]

-

Antiviral Agents: Novel piperazine-piperidine compounds have been identified as potent antiviral agents, particularly for the treatment of Hepatitis C Virus (HCV) infection.[8]

-

Antibacterial Agents: Derivatives have shown significant antimicrobial activity and have been investigated for the treatment of bacterial infections, including tuberculosis.[8]

-

Sigma Receptor Ligands: The piperidine/piperazine framework is a key component in the discovery of high-affinity ligands for sigma receptors (S1R and S2R), which are targets for neurodegenerative diseases and cancer.[9]

The utility of this core structure stems from its ability to position functional groups in specific spatial orientations, optimizing interactions with protein binding pockets. The piperazine nitrogen atoms can be functionalized to modulate potency and selectivity, while the piperidine nitrogen can be used to tune physicochemical properties like lipophilicity and metabolic stability.[2][10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification: 1-(Piperidin-4-YL)piperazine trihydrochloride and related compounds are classified as irritants and may be corrosive.[1] The GHS signal word is typically "Warning" or "Danger". Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and compatible chemical-resistant gloves.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6][14]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Some suppliers recommend storage under an inert atmosphere at room temperature.[16]

Conclusion

1-(Piperidin-4-YL)piperazine trihydrochloride is more than just a chemical intermediate; it is a foundational tool for innovation in drug discovery. Its favorable physicochemical properties, conferred by the trihydrochloride salt form, combined with its versatile and privileged structural scaffold, make it an indispensable resource for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation therapeutics.

References

- An In-depth Technical Guide to 1-(Piperidin-4-yl)piperazine: Chemical Properties, Structure, and Applications. (n.d.). Benchchem.

- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. (n.d.). Benchchem.

- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. (n.d.). ChemScene.

- 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride | 23995-88-2. (n.d.). Sigma-Aldrich.

- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. (n.d.). BLDpharm.

- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. (2025). ChemicalBook.

- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. (n.d.). AiFChem.

- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. (n.d.). Ambeed.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

- 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. (n.d.). Smolecule.

- The Role of 1-(4-Pyridyl)piperazine in Modern Drug Discovery. (n.d.).

- 1-(Piperidin-4-yl)piperazine | C9H19N3. (n.d.). PubChem.

- Material Safety Data Sheet - Piperazine Dihydrochloride. (2007). Spectrum Chemical.

- 1-(piperidin-4-yl)piperazine (C9H19N3). (n.d.). PubChemLite.

- 1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE synthesis. (n.d.). ChemicalBook.

- 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL(1621519-77-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3. (n.d.). PubChem.

- 1-Boc-4-(piperidin-4-yl)-piperazine | 205059-24-1. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Piperazine. (2018). Fisher Scientific.

- 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). (n.d.). PubChemLite.

- 1-(1-BOC-PIPERIDIN-4-YL)-PIPERAZINE HCL | 205059-39-8. (n.d.). BOC Sciences.

- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.

- Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. (n.d.). Google Patents.

- SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. (2025). Fisher Scientific.

- SAFETY DATA SHEET - tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate hydrochloride. (n.d.). Enamine.

- 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride. (n.d.). Merck.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed Central.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 8. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride [sigmaaldrich.com]

- 12. 349535-15-5 | 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. 1621519-77-4|1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride: Properties, Characterization, and Handling

This technical guide provides a comprehensive overview of 1-(Piperidin-4-YL)piperazine trihydrochloride, a key heterocyclic compound utilized in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical and physical properties, analytical characterization, and best practices for its handling and storage. The piperazine scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its derivatives is paramount for their effective application.[1][2][3]

Core Molecular Attributes of 1-(Piperidin-4-YL)piperazine Trihydrochloride

1-(Piperidin-4-YL)piperazine trihydrochloride is the salt form of the parent compound 1-(piperidin-4-yl)piperazine, complexed with three equivalents of hydrochloric acid. This transformation is crucial for enhancing the aqueous solubility of the molecule, a desirable attribute for many biological and pharmaceutical applications.[4]

Chemical Structure and Formula

The chemical structure consists of a piperidine ring linked at the 4-position to a piperazine ring. The trihydrochloride salt form results from the protonation of the three basic nitrogen atoms in the structure.

Molecular Formula: C₉H₂₂Cl₃N₃[5]

IUPAC Name: 1-piperidin-4-ylpiperazine;trihydrochloride[5]

CAS Number: 1217074-64-0[5]

InChIKey: TUMYQEJJJPWPSJ-UHFFFAOYSA-N[5]

Molecular Weight

The molecular weight is a fundamental property for quantitative analysis, solution preparation, and stoichiometric calculations.

Average Molecular Weight: 278.6 g/mol [5]

Monoisotopic Mass: 277.087931 Da[5]

The following table summarizes the key molecular identifiers for 1-(Piperidin-4-YL)piperazine trihydrochloride.

| Identifier | Value | Source |

| Molecular Formula | C₉H₂₂Cl₃N₃ | PubChem[5] |

| Molecular Weight | 278.6 g/mol | PubChem[5] |

| CAS Number | 1217074-64-0 | PubChem[5] |

| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | PubChem[5] |

| Parent Compound CID | 15386099 | PubChem[5][6] |

Physicochemical Properties and Their Implications

The physicochemical properties of a compound dictate its behavior in various experimental settings and are critical for formulation development.

Solubility

The trihydrochloride salt form of 1-(piperidin-4-yl)piperazine significantly enhances its aqueous solubility compared to the free base. This is a direct consequence of the ion-dipole interactions between the protonated amine groups and water molecules. In contrast, the free base would likely require organic solvents for dissolution. This high water solubility is advantageous for in vitro and in vivo studies where physiological buffer systems are employed.

Hygroscopicity and Stability

As a hydrochloride salt, particularly a trihydrochloride, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This property has significant implications for its handling and storage. Absorption of water can lead to physical changes such as clumping and eventual deliquescence, as well as potential chemical degradation.[7][8][9] Therefore, stringent control of the storage environment is necessary to maintain the integrity of the compound.

Synthesis and Chemical Reactivity

The synthesis of 1-(piperidin-4-yl)piperazine and its derivatives is commonly achieved through reductive amination.[10] A general synthetic pathway involves the reaction of a piperidone precursor with a piperazine derivative in the presence of a reducing agent. The trihydrochloride salt is then typically formed by treating the free base with an excess of hydrochloric acid in a suitable solvent.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]

- 6. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 9. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

1-(Piperidin-4-YL)piperazine trihydrochloride chemical properties

An In-Depth Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride

Introduction

1-(Piperidin-4-YL)piperazine trihydrochloride is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and drug development. Structurally, it features a piperidine ring linked at its 4-position to a piperazine ring. The trihydrochloride salt form significantly enhances its aqueous solubility and stability, making it highly suitable for use in both in vitro and in vivo research settings.[1] Its bifunctional nature, possessing secondary amines on both heterocyclic rings, allows for diverse chemical modifications, establishing it as a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its structure and resulting physicochemical properties. These parameters are critical for designing synthetic routes, formulating for biological assays, and understanding its behavior in various chemical environments.

Chemical Structure

The molecule's core is the 1,4'-bipiperidine scaffold, with a nitrogen atom at the 4-position of the second ring. The trihydrochloride salt form indicates that the three basic nitrogen atoms are protonated.

Caption: Chemical structure of 1-(Piperidin-4-YL)piperazine.

Physicochemical Data Summary

The key properties of 1-(Piperidin-4-YL)piperazine trihydrochloride are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1217074-64-0 | [2][3] |

| Molecular Formula | C₉H₂₂Cl₃N₃ | [2] |

| Molecular Weight | 278.6 g/mol | [2] |

| Appearance | Pale yellow powder | [3] |

| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [2] |

| Solubility | Highly soluble in water | [1] |

| Storage Conditions | Room Temperature, sealed in dry, inert atmosphere | [3][4] |

| InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride is typically achieved through a multi-step process involving reductive amination, followed by deprotection and salt formation. This approach offers high yields and purity, making it suitable for laboratory and potential scale-up operations.

Synthetic Workflow Overview

The overall synthetic strategy involves coupling a protected piperidone derivative with piperazine, followed by removal of the protecting group and conversion to the hydrochloride salt.

Caption: General workflow for the synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride.

Detailed Experimental Protocol

This protocol describes a representative synthesis based on established chemical principles for this class of compounds.

Step 1: Reductive Amination

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control the reaction temperature.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from the previous step in a suitable solvent like methanol or dioxane.

-

Add a saturated solution of hydrogen chloride (HCl) in the chosen solvent or bubble HCl gas through the solution.[5] An excess of HCl (at least 3 eq) is required to ensure the formation of the trihydrochloride salt.

-

Stir the mixture at room temperature. The product will typically precipitate out of the solution as a solid.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

-

The final product, 1-(Piperidin-4-YL)piperazine trihydrochloride, is obtained as a solid.

Causality and Justification:

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This prevents self-condensation and directs the reductive amination to the desired piperazine nitrogen. It is stable under the reductive amination conditions but is easily cleaved under acidic conditions.

-

Reductive Amination: This is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, reducing the iminium ion intermediate in situ without reducing the ketone starting material.

-

Trihydrochloride Salt: The conversion to the trihydrochloride salt serves two primary purposes: it facilitates purification through precipitation and significantly increases the compound's solubility in aqueous media, which is often essential for subsequent biological applications.[1]

Chemical Reactivity and Stability

The reactivity of 1-(Piperidin-4-YL)piperazine is dominated by the nucleophilicity of its three nitrogen atoms. In its free base form, both secondary amines (one on the piperidine ring, one on the piperazine) and the tertiary amine are available for reaction.

-

N-Alkylation and N-Acylation: The secondary amines are readily functionalized via reactions with alkyl halides, acyl chlorides, or anhydrides. This allows for the attachment of various side chains and functional groups, making it a valuable scaffold in combinatorial chemistry and library synthesis.

-

Buchwald-Hartwig Amination: The piperazine moiety is a common coupling partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form aryl-piperazine bonds.[6]

-

Stability: The trihydrochloride salt is generally stable under standard laboratory conditions.[7] It should be stored in a tightly sealed container, away from moisture and strong bases, to prevent conversion back to the more reactive and potentially less stable free base.[3]

Applications in Medicinal Chemistry and Drug Development

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 1-(Piperidin-4-YL)piperazine serves as a key intermediate for compounds targeting a wide range of biological systems.

-

Central Nervous System (CNS) Agents: The piperazine and piperidine motifs are common in compounds designed to interact with CNS receptors, such as dopamine and serotonin receptors.[1] The scaffold provides a rigid structure to correctly orient pharmacophoric elements for receptor binding.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a piperazine group as a linker or a solubilizing element. The ability to functionalize the nitrogen atoms allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

-

Factor Xa Antagonists: Patent literature describes the use of 1-(methylpiperidin-4-yl)piperazine derivatives in the development of Factor Xa inhibitors, which are a class of anticoagulants.[5] This highlights the utility of the core scaffold in creating potent and selective enzyme inhibitors.

-

Cytotoxic Agents: Certain derivatives have been investigated for their cytotoxic effects against tumor cell lines, indicating potential applications in oncology research.[8]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is a summary of known hazards and recommended precautions.

-

Hazard Identification: 1-(Piperidin-4-YL)piperazine hydrochloride is classified as hazardous. Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

1-(Piperidin-4-YL)piperazine trihydrochloride is a highly valuable and versatile chemical intermediate. Its well-defined structure, predictable reactivity, and the enhanced solubility of its trihydrochloride salt form make it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements enables researchers to effectively leverage this scaffold in the design and development of novel therapeutic agents.

References

- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7v8U9mi6WJMIehY4ypfr42FVRAHLdojRkDSiIpnjAv4lw1ditKqtd6HXv3eWLFPW41e8vj5YSlhdTcrXCPAlzi85xiQJ7ankI2D8AQ200cBzygClHhB4E5Fwg_Hpq1KnRclECoA==]

- PubChem. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53326961]

- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5. [URL: https://www.chemscene.com/products/1-(1-Methylpiperidin-4-yl)piperazine-trihydrochloride-CS-0145450.html]

- Smolecule. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0. [URL: https://www.smolecule.com/cas-1124199-57-0-1-methyl-4-piperidin-3-yl-piperazine-trihydrochloride.html]

- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB62545998_EN.htm]

- Fisher Scientific. SAFETY DATA SHEET - Piperazine. [URL: https://www.fishersci.com/msds?productName=AC130860050]

- Enamine. SAFETY DATA SHEET. [URL: https://www.enamine.net/sds/EN300-2495155.pdf]

- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. [URL: https://patents.google.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. [URL: https://patents.google.

- BIOSYNCE. 1-(Piperidin-4-yl)piperazine Trihydrochloride CAS 1217074-64-0. [URL: https://www.biosynce.com/1-piperidin-4-yl-piperazine-trihydrochloride-cas-1217074-64-0-product/]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/p45907]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_142-64-3.htm]

- Sigma-Aldrich. 1-(1-Methyl-4-piperidinyl)piperazine trihydrochloride | 23995-88-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/advh94547ec4]

- PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). [URL: https://pubchemlite.org/compound/JOXMSOKQNJLNEN-UHFFFAOYSA-N]

- BLDpharm. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4. [URL: https://www.bldpharm.com/products/1621519-77-4.html]

- J&K Scientific. 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. [URL: https://www.jk-scientific.com/1-Methyl-4-(piperidin-4-yl)piperazine-trihydrochloride-JKN01461.html]

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457632/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]

- 4. biosynce.com [biosynce.com]

- 5. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Structure Elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride: A Multi-Modal Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven framework for the structural elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride. Moving beyond a simple checklist of techniques, we explore the strategic integration of mass spectrometry, nuclear magnetic resonance, vibrational spectroscopy, and X-ray crystallography. Each step is presented as a self-validating system, where data from orthogonal methods are cross-verified to build an unassailable structural argument. This document is intended for researchers, analytical scientists, and drug development professionals seeking to apply a rigorous, logic-driven approach to the characterization of complex small molecules.

Initial Assessment and Physicochemical Profile

Before engaging in advanced spectroscopic analysis, a foundational understanding of the compound's properties is essential. 1-(Piperidin-4-YL)piperazine trihydrochloride is the salt form of the parent compound, 1-(Piperidin-4-yl)piperazine.[1] The trihydrochloride form is typically employed to enhance aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological assays.[2]

The initial characterization begins with verifying these fundamental properties, which provide the first layer of data for the structural hypothesis.

| Property | Expected Value | Source |

| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | PubChem[1] |

| Molecular Formula | C₉H₂₂Cl₃N₃ | PubChem[1] |

| Molecular Weight | 278.6 g/mol | PubChem[1] |

| Parent Compound MW | 169.27 g/mol | PubChem[3] |

| CAS Number | 1217074-64-0 | PubChem[1] |

| Form | Pale yellow powder | ChemicalBook[4] |

| Solubility | High solubility in water (>100 mg/mL expected) | BenchChem[2] |

This initial data set confirms the elemental composition and molecular mass, which will be validated by high-resolution mass spectrometry.

Strategic Workflow for Structure Elucidation

The structure elucidation process is not a linear path but an integrated workflow where each technique provides specific pieces of a puzzle. The data are continuously cross-referenced to ensure consistency and build confidence in the final assignment. The following diagram outlines the logical flow of this investigation.

Caption: Integrated workflow for the structure elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry (MS) is the first spectroscopic technique employed because it provides the most direct confirmation of molecular weight and elemental composition. For a compound like this, Electrospray Ionization (ESI) is the method of choice due to the polar and pre-ionized nature of the hydrochloride salt. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for calculating the exact mass and confirming the elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or water. Dilute this stock solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize an LC-MS system equipped with an ESI source and a high-resolution mass analyzer.

-

ESI Source Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 7.0 L/min at 200°C

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the peak corresponding to the protonated parent free base, [M+H]⁺. For C₉H₁₉N₃, the expected monoisotopic mass is 169.1579. The [M+H]⁺ ion should therefore appear at m/z 170.1657.

-

Use the instrument software to calculate the elemental composition from the exact mass and compare it to the theoretical formula.

-

Expected Fragmentation Pattern

Tandem MS (MS/MS) experiments are invaluable for confirming the connectivity of the two heterocyclic rings.[5] The fragmentation of piperazine derivatives is characterized by the cleavage of C-N bonds within the rings and the bonds connecting substituents.[6]

| Expected m/z | Fragment Structure | Rationale |

| 170.17 | [C₉H₂₀N₃]⁺ | Protonated molecular ion (Parent free base) |

| 99.10 | [C₅H₁₁N₂]⁺ | Cleavage of the C-N bond between the piperidine and piperazine rings, with the charge retained by the piperazine fragment. |

| 84.08 | [C₅H₁₀N]⁺ | Cleavage of the C-N bond, with charge retained by the piperidine fragment. |

| 70.07 | [C₄H₈N]⁺ | Common fragment from the cleavage of the piperazine ring itself.[6] |

| 56.06 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[6] |

The presence of these key fragments provides strong, self-validating evidence for the proposed piperidine-piperazine core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy maps the precise arrangement of atoms. A full suite of 1D and 2D NMR experiments is non-negotiable for unambiguous structure elucidation of novel compounds or for confirmation of reference standards.[7] The trihydrochloride salt form means that the three nitrogen atoms will be protonated. In a protic solvent like D₂O or CD₃OD, the labile N-H protons will exchange with deuterium, simplifying the spectrum by removing their signals and associated couplings.

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated methanol (CD₃OD) or deuterium oxide (D₂O). CD₃OD is often preferred for its ability to dissolve a wide range of organic salts.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D NMR Acquisition:

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (i.e., protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting the piperidine and piperazine rings.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).

Predicted Spectral Data & Interpretation

The molecule has a plane of symmetry, which will simplify the spectra. The protons and carbons on either side of the piperazine ring (away from the piperidine substituent) will be equivalent, as will the corresponding positions on the piperidine ring.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CD₃OD)

| Position | Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | 2D NMR Correlations |

| Piperidine | C4-H | ~3.0-3.2, m, 1H | ~60-62 (C4) | HMBC to C8/C12 (key inter-ring correlation), COSY to H3/H5, HSQC to C4 |

| Piperidine | C3-H, C5-H | ~3.4-3.6 (axial), m, 2H; ~2.8-3.0 (eq), m, 2H | ~48-50 (C3/C5) | COSY to H4 and H2/H6, HSQC to C3/C5 |

| Piperidine | C2-H, C6-H | ~3.4-3.6 (axial), m, 2H; ~2.8-3.0 (eq), m, 2H | ~44-46 (C2/C6) | COSY to H3/H5, HSQC to C2/C6 |

| Piperazine | C8-H, C12-H | ~3.2-3.4, m, 4H | ~48-50 (C8/C12) | HMBC to C4 (key inter-ring correlation), COSY to H9/H11, HSQC to C8/C12 |

| Piperazine | C9-H, C11-H | ~3.2-3.4, m, 4H | ~42-44 (C9/C11) | COSY to H8/C12, HSQC to C9/C11 |

The most critical piece of data from the 2D NMR experiments is the HMBC correlation between the proton at C4 of the piperidine ring and the carbons at C8/C12 of the piperazine ring. This single piece of evidence definitively proves the connectivity between the two rings.

Caption: Key HMBC correlation confirming the piperidine-piperazine linkage.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique to confirm the presence of key functional groups and to serve as a fingerprint for the compound. For this molecule, the most important features will be the N-H and C-H stretching vibrations. The trihydrochloride salt form will cause the N-H stretches to appear as a very broad and strong band, characteristic of ammonium salts (R₃N⁺-H).

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (~2-5 mg) of the dry powder directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic FTIR Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3200-2500 | N⁺-H Stretch | Very broad, strong absorption, typical of ammonium salts. |

| ~3000-2850 | C-H Stretch (Aliphatic) | Multiple sharp peaks corresponding to symmetric and asymmetric stretches of the CH₂ groups in the rings.[9] |

| ~1600-1500 | N-H Bend | Medium to strong absorption. |

| ~1470-1430 | C-H Bend (Scissoring) | Medium intensity peaks from the CH₂ groups. |

| ~1150-1000 | C-N Stretch | Medium to strong bands characteristic of aliphatic amines. |

The resulting spectrum serves as a unique fingerprint. Any significant deviation from this pattern would indicate an impurity or an incorrect structure.

Single-Crystal X-ray Diffraction: Unambiguous 3D Structure

Expertise & Rationale: While the combination of MS and NMR provides definitive evidence for the covalent structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous confirmation.[10] It determines the precise three-dimensional arrangement of atoms in space, confirming not only connectivity but also the conformation (e.g., chair conformation of the rings) and the packing of molecules in the crystal lattice.[11][12] This technique is considered the "gold standard" for structure proof.[13]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the compound in a suitable solvent system (e.g., water/ethanol, methanol/diethyl ether). The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of X-rays.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a 3D electron density map. Atomic positions are fitted to this map and refined to generate the final structure, including bond lengths, bond angles, and torsional angles.

The output of a successful SC-XRD experiment is a crystallographic information file (CIF), which is a complete and irrefutable record of the solid-state structure of 1-(Piperidin-4-YL)piperazine trihydrochloride.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of 1-(Piperidin-4-YL)piperazine trihydrochloride is achieved through a multi-modal, self-validating analytical strategy.

-

Mass Spectrometry confirms the molecular formula C₉H₁₉N₃ (as the free base) and provides fragmentation data consistent with the piperidine-piperazine linkage.

-

NMR Spectroscopy provides the complete covalent blueprint, with 1D spectra identifying all unique proton and carbon environments and 2D spectra (specifically HMBC) confirming the critical connection between the two heterocyclic rings.

-

FTIR Spectroscopy offers a rapid fingerprint of the functional groups, confirming the presence of aliphatic C-H and, most importantly, the N⁺-H bonds characteristic of the trihydrochloride salt.

-

X-ray Crystallography , when achievable, provides the final, absolute proof of the three-dimensional structure.

References

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.

- 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride. (n.d.). ChemScene.

- 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride. (n.d.). Benchchem.

- Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate.

- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. (n.d.). BLDpharm.

-

1-(Piperidin-4-YL)piperazine trihydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society.

- 1-Ethyl-4-(Piperidin-4-Yl)Piperazine Trihydrochloride. (n.d.). CymitQuimica.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE.

- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride. (n.d.). AiFChem.

-

Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013). PubMed. Retrieved from [Link]

-

1-(Piperidin-4-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2013). ResearchGate. Retrieved from [Link]

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023). Bentham Science. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Small Molecule X-ray Crystallography. (n.d.). NC State University. Retrieved from [Link]

Sources

- 1. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of the 1-(Piperidin-4-YL)piperazine Scaffold: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1-(piperidin-4-yl)piperazine core is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural architecture, featuring interconnected piperidine and piperazine rings, presents a versatile and privileged scaffold for the design and synthesis of novel therapeutic agents.[1] The presence of three nitrogen atoms imparts basic properties to the molecule and provides multiple sites for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1] This guide will provide an in-depth exploration of the 1-(piperidin-4-yl)piperazine scaffold, its synthesis, and its burgeoning potential in various therapeutic arenas, with a particular focus on its utility in the development of treatments for central nervous system (CNS) disorders and oncology.

The trihydrochloride salt form of 1-(piperidin-4-yl)piperazine and its derivatives is often utilized to enhance aqueous solubility, a critical factor for both in vitro and in vivo studies.[2] This improved solubility facilitates formulation and administration, making it a more viable candidate for preclinical and clinical development.[2]

Core Synthesis and Chemical Properties

The synthesis of 1-(piperidin-4-yl)piperazine and its derivatives is most commonly achieved through reductive amination.[1] This robust and versatile method allows for the efficient formation of the crucial C-N bond between the piperidine and piperazine rings.[1] The general synthetic approach involves the reaction of a piperidin-4-one derivative with a piperazine derivative in the presence of a reducing agent.

General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19N3 | [1] |

| Molecular Weight | 169.27 g/mol | [1] |

| Appearance | Typically a white crystalline powder (as a salt) | [3] |

| Solubility | The trihydrochloride salt is highly soluble in water | [2][3] |

Potential Therapeutic Applications: A Multi-faceted Scaffold

The 1-(piperidin-4-yl)piperazine scaffold has been identified as a key building block in the development of a diverse range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore in a multitude of CNS-active drugs.[4][5] Derivatives of 1-(piperidin-4-yl)piperazine are being investigated for their potential to modulate neurotransmitter receptors, suggesting their utility in treating a variety of neurological and psychiatric conditions.[3] The ability of this scaffold to be incorporated into molecules targeting G protein-coupled receptors (GPCRs) and ion channels makes it particularly attractive for CNS drug discovery.[4]

Oncology

Several derivatives of 1-(piperidin-4-yl)piperazine have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[3][6] The piperazine ring is frequently incorporated into the design of antitumor drugs to optimize their physicochemical properties.[7] Research has shown that arylamide derivatives containing a piperazine moiety can act as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7]

Other Potential Therapeutic Areas

Beyond CNS disorders and oncology, the versatility of the 1-(piperidin-4-yl)piperazine scaffold lends itself to exploration in other therapeutic areas:

-

Antiviral and Antimicrobial Activity: Piperazine derivatives have been reported to possess antiviral and antimicrobial properties.[3][5]

-

Cardiovascular Diseases: The piperazine scaffold has been successfully incorporated into treatments for cardiovascular conditions.[4]

-

Metabolic Disorders: Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, suggesting a potential role in treating metabolic diseases.[8] Furthermore, derivatives have been explored as GPR119 agonists for the potential treatment of type 2 diabetes.[9]

-

Thrombotic Disorders: Certain derivatives have been investigated as factor Xa antagonists for the treatment of thrombotic disorders.[10]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine via Reductive Amination

This protocol provides a detailed methodology for the synthesis of a representative derivative of the 1-(piperidin-4-yl)piperazine scaffold.

Materials:

-

N-tert-butoxycarbonyl-4-piperidinone

-

N-methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Methanol

-

Saturated hydrogen chloride in methanol

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add N-methylpiperazine to the cooled solution.[1]

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.[1]

-

Neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]

-

Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure to obtain the intermediate compound.

-

Dissolve the intermediate in methanol and add a saturated solution of hydrogen chloride in methanol to precipitate the trihydrochloride salt.[11]

-

Filter and dry the resulting solid to obtain 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride.

Caption: Reductive amination workflow for the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine trihydrochloride.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1-(piperidin-4-yl)piperazine derivatives are mediated through their interaction with various biological targets. The specific mechanism of action is dependent on the chemical modifications made to the core scaffold.

Modulation of Neurotransmitter Systems

In the context of CNS disorders, derivatives of this scaffold can act on various neurotransmitter receptors. For instance, the parent compound, piperazine, is known to have agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor.[12] This activity is crucial for its anthelmintic properties but also highlights the potential for CNS modulation.[12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 11. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(Piperidin-4-YL)piperazine Trihydrochloride for Research & Development

Executive Summary: This document provides a comprehensive technical overview of 1-(Piperidin-4-YL)piperazine trihydrochloride, a key heterocyclic building block in modern medicinal chemistry. This guide delves into its physicochemical properties, established synthesis protocols, and safety considerations. Critically, it explores the compound's utility as a versatile scaffold for developing novel therapeutics, particularly for central nervous system (CNS) disorders and infectious diseases. By grounding the discussion in established chemical principles and citing relevant literature, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their research programs.

Introduction: The Significance of the Piperazine-Piperidine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with piperidine and piperazine rings being particularly prominent. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, and their capacity to adopt specific three-dimensional conformations for optimal target binding.

1-(Piperidin-4-YL)piperazine combines these two privileged scaffolds, creating a versatile building block for chemical library synthesis and lead optimization. Its structure offers multiple points for diversification, allowing chemists to systematically explore the chemical space around a biological target. The trihydrochloride salt form significantly enhances its aqueous solubility, making it highly suitable for a wide range of in vitro and in vivo experimental settings.[1] This guide will elucidate the core technical aspects of this compound, providing researchers with the foundational knowledge required for its effective application.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is paramount for its successful application in research. The key properties of 1-(Piperidin-4-YL)piperazine trihydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride | [2] |

| CAS Number | 1217074-64-0 | [2][3] |

| Molecular Formula | C₉H₂₂Cl₃N₃ | [2] |

| Molecular Weight | 278.6 g/mol | [2] |

| Appearance | Pale yellow powder | [3] |

| Solubility | Highly soluble in water | [1][4] |

| Storage | Store at room temperature, sealed in a dry environment | [3] |

Synthesis and Purification

The synthesis of 1-(Piperidin-4-YL)piperazine trihydrochloride is typically achieved through a multi-step process involving reductive amination followed by deprotection and salt formation. This approach is well-documented in chemical literature and patents, offering a reliable route to the target compound.[5][6]

General Synthesis Workflow

The process begins with a protected form of 4-piperidone, most commonly N-Boc-4-piperidone, which prevents unwanted side reactions at the piperidine nitrogen. This is reacted with piperazine in a reductive amination reaction. The resulting Boc-protected intermediate is then subjected to acidic conditions to remove the Boc protecting group and subsequently form the trihydrochloride salt.

Caption: General synthesis workflow for 1-(Piperidin-4-YL)piperazine trihydrochloride.

Step-by-Step Synthesis Protocol

Causality: This protocol is based on established methods for reductive amination and Boc-group deprotection. The use of N-Boc-4-piperidone (Step 1) is crucial to direct the reaction to the desired nitrogen. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation. The final step (Step 3) utilizes a saturated solution of HCl in an alcohol solvent to efficiently remove the Boc group and precipitate the desired trihydrochloride salt.

-

Reductive Amination: To a solution of N-Boc-4-piperidone (1 equivalent) and piperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours until completion, as monitored by TLC or LCMS.

-

Work-up and Isolation of Intermediate: Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, 1-(1-Boc-piperidin-4-yl)piperazine. This intermediate can be purified by column chromatography if necessary.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of methanol.[6] To this solution, add a saturated solution of hydrogen chloride in methanol dropwise at room temperature.[6] Stir the mixture for 2-4 hours. A white or pale-yellow solid will precipitate.

-

Purification and Validation: Collect the solid precipitate by filtration, wash with cold anhydrous methanol or diethyl ether, and dry under vacuum to yield the final product, 1-(Piperidin-4-YL)piperazine trihydrochloride.[6] The purity and identity of the compound should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Putative Mechanisms and Biological Targets

While 1-(Piperidin-4-YL)piperazine trihydrochloride is primarily utilized as a chemical building block, the scaffold is a core component of numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic targets, particularly G-protein coupled receptors (GPCRs) in the CNS and viral proteins.[1][7]

The structural motif is frequently found in antagonists of the Chemokine Receptor CCR5 and agonists of Serotonin Receptor 5-HT1A.[7] Furthermore, patent literature discloses its use in the synthesis of compounds aimed at treating Hepatitis C Virus (HCV) infection.[7] The piperazine and piperidine nitrogens can be functionalized to interact with key residues in receptor binding pockets or enzyme active sites.

Hypothetical Signaling Pathway Modulation

Many CNS targets for piperazine-piperidine derivatives are GPCRs. A derivative of this scaffold could, for example, act as an antagonist, blocking the binding of an endogenous ligand and preventing downstream signaling.

Caption: Hypothetical antagonism of a GPCR signaling pathway by a derivative compound.

Applications in Drug Discovery and Chemical Biology

The primary application of 1-(Piperidin-4-YL)piperazine trihydrochloride is as a versatile intermediate in the synthesis of more complex molecules for various research fields.[5]

-

Central Nervous System (CNS) Research: This scaffold is a cornerstone in the development of agents targeting neurological and psychiatric disorders. It has been incorporated into molecules designed as antagonists and agonists for serotonin and dopamine receptors, as well as compounds for treating Alzheimer's disease.[7]

-

Infectious Disease Research: The piperazine-piperidine core is present in compounds investigated for antiviral activity, most notably against HCV.[7] Additionally, related structures have shown potential as antimicrobial agents.[4][8]

-

Oncology: The cytotoxic properties of some piperazine derivatives make this scaffold a candidate for further investigation in cancer research, serving as a starting point for the synthesis of novel anti-cancer agents.[4]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and multiple points for elaboration, this compound can be used as a fragment to screen against biological targets, with subsequent optimization of initial hits.

Experimental Protocol: Cell-Based Reporter Assay

To assess the biological activity of a novel derivative synthesized from the title compound, a cell-based reporter assay is a common primary screening method.

Workflow for a Luciferase Reporter Assay

Caption: Standard workflow for a cell-based luciferase reporter assay.

Step-by-Step Methodology

Causality: This protocol is designed to determine if a new compound can modulate a specific signaling pathway in a cellular context. Each step is critical for obtaining reliable data. Cell seeding density (Step 1) affects assay performance. The dose-response curve (Step 2) is essential for determining potency (IC₅₀/EC₅₀). The stimulation step (Step 4) is what differentiates an agonist screen from an antagonist screen. The final luminescence measurement (Step 6) is a quantitative readout of the reporter gene's activity, which is directly linked to the target pathway's activation or inhibition.

-

Cell Culture and Seeding: Culture a cell line stably expressing the target of interest (e.g., a specific GPCR) and a downstream reporter construct (e.g., CRE-luciferase). Seed the cells into 96-well or 384-well white, clear-bottom assay plates at an optimized density and allow them to adhere overnight.

-

Compound Preparation and Addition: Prepare a serial dilution of the test compound (synthesized from 1-(Piperidin-4-YL)piperazine trihydrochloride) in an appropriate assay buffer or medium. Add the compound dilutions to the cells. Include vehicle-only (negative) and reference compound (positive) controls.

-

Incubation: Incubate the plates for a predetermined time at 37°C in a CO₂ incubator. For antagonist screening, this is a pre-incubation step before adding an agonist.

-

Agonist Stimulation (for antagonist mode): If screening for antagonists, add a known agonist of the target receptor at a concentration that elicits an ~80% maximal response (EC₈₀).

-

Signal Development: After the final incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Add a luciferase assay reagent according to the manufacturer's instructions, which lyses the cells and provides the necessary substrate for the luminescent reaction.

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

-

Hazard Identification: The compound is classified as causing serious eye irritation (H319) and may cause respiratory irritation (H335).[3] It may be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Keep away from strong oxidizing agents and strong acids.[9]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.[9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion and Future Directions

1-(Piperidin-4-YL)piperazine trihydrochloride stands out as a high-value scaffold for medicinal chemistry and drug discovery. Its structural simplicity, combined with the favorable properties imparted by the piperidine and piperazine rings, ensures its continued use in the synthesis of novel chemical entities. The enhanced solubility of the trihydrochloride salt further increases its utility in a research setting. Future research will undoubtedly continue to leverage this building block to explore a diverse range of biological targets, from established receptor families in the CNS to novel targets in infectious disease and oncology, paving the way for the development of next-generation therapeutics.

References

- Benchchem. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5.

- ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.

- PubChem. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961.

- Smolecule. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0.

- ChemScene. 1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride | 349535-15-5.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- ChemicalBook. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0.

- Fisher Scientific.

- Enamine.

- Google Patents.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.

-

Goel K. K, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(Piperidin-4-YL)piperazine trihydrochloride | C9H22Cl3N3 | CID 53326961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Piperidinyl)-piperazine hydrochloride | 1217074-64-0 [chemicalbook.com]

- 4. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Safe Handling of 1-(Piperidin-4-YL)piperazine trihydrochloride

Introduction

1-(Piperidin-4-YL)piperazine trihydrochloride (CAS No: 1217074-64-0) is a piperazine derivative frequently utilized as a key building block in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring linked to a piperazine core, makes it a versatile scaffold for synthesizing compounds targeting the central nervous system, among other applications. The trihydrochloride salt form significantly enhances its aqueous solubility, a critical property for in vitro and in vivo studies.[1]

However, the same chemical properties that make it valuable in research also necessitate a robust understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 1-(Piperidin-4-YL)piperazine trihydrochloride, grounded in established safety principles. It is intended for researchers, chemists, and laboratory professionals who handle this compound, ensuring that scientific progress does not come at the cost of personal safety or environmental integrity.

Section 1: Hazard Identification & Toxicology Profile

The primary hazards associated with 1-(Piperidin-4-YL)piperazine trihydrochloride and its parent compound stem from its potential to cause severe irritation and damage upon contact. The parent compound, 1-(Piperidin-4-yl)piperazine, is classified as causing serious eye damage, skin irritation, and respiratory irritation.[2] It may also be harmful if swallowed.[2] Structurally related piperazine derivatives are known to be harmful if inhaled or absorbed through the skin.[3][4] The toxicological profile of many piperazine derivatives indicates potential stimulant effects on the central nervous system, which can manifest as agitation, anxiety, and tachycardia in cases of significant exposure.[5]

The causality behind its irritant nature is twofold: the basicity of the piperazine and piperidine nitrogen atoms can disrupt biological membranes, while the trihydrochloride salt can release hydrochloric acid upon contact with moisture (e.g., on mucous membranes or skin), contributing to its corrosive potential.

GHS Hazard and Precautionary Statements

The following table summarizes the pertinent GHS classifications based on data from the parent compound and structurally similar molecules.[2][4] Laboratories must treat 1-(Piperidin-4-YL)piperazine trihydrochloride with the precautions appropriate for these classifications.

| GHS Classification | Code | Hazard Statement | Precautionary Statements (Examples) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | P264, P280, P332+P317 |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | P280, P305+P351+P338, P310 |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |

Section 2: Exposure Control & Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for mitigating risk. This system is crucial for handling hazardous solids like 1-(Piperidin-4-YL)piperazine trihydrochloride, as it provides a self-validating framework for ensuring safety.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

These are the primary line of defense, designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains any aerosolized dust particles and vapors, preventing inhalation.[3][6]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]